molecular formula C5H11NO3 B3048353 N-(2,3-dihydroxypropyl)acetamide CAS No. 16527-24-5

N-(2,3-dihydroxypropyl)acetamide

Cat. No.: B3048353
CAS No.: 16527-24-5
M. Wt: 133.15 g/mol
InChI Key: FHBNPEJLQIGOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydroxypropyl)acetamide: is an organic compound with the molecular formula C5H11NO3 It is characterized by the presence of an acetamide group attached to a 2,3-dihydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)acetamide typically involves the reaction of acetamide with glycidol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the opening of the epoxide ring in glycidol, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydroxypropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,3-Dihydroxypropyl)acetamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its structure allows it to interact with various enzymes, providing insights into enzyme-substrate interactions .

Medicine: Its ability to form hydrogen bonds and interact with biological molecules makes it a candidate for the design of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various formulations. Its chemical stability and reactivity make it suitable for use in a wide range of industrial applications .

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)acetamide involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)acetamide
  • N-(2,3-Dihydroxypropyl)benzamide
  • N-(2,3-Dihydroxypropyl)arylamides

Comparison: N-(2,3-Dihydroxypropyl)acetamide is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological molecules. This makes it more versatile in biochemical applications compared to similar compounds with fewer hydroxyl groups .

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(8)6-2-5(9)3-7/h5,7,9H,2-3H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBNPEJLQIGOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302370
Record name N-(2,3-Dihydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16527-24-5
Record name N-(2,3-Dihydroxypropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16527-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2,3-dihydroxypropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydroxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydroxypropyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydroxypropyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydroxypropyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydroxypropyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydroxypropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.